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Executive Summary

GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type | protein
arginine methyltransferases (PRMTs), enzymes that are frequently overexpressed in a variety
of solid and hematological cancers.[1][2] By disrupting the process of arginine methylation,
GSK3368715 demonstrated significant anti-proliferative and cytotoxic activity in preclinical
models of hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL),
Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).[3][4] Despite this preclinical
promise, its clinical development was halted due to a challenging safety profile and limited
efficacy observed in a Phase 1 study primarily involving patients with solid tumors.[5][6] This
guide provides a detailed technical overview of GSK3368715, summarizing its mechanism of
action, preclinical data in hematological cancers, clinical findings, and relevant experimental
protocols.

Core Mechanism of Action

GSK3368715 is a potent, S-adenosylmethionine (SAM)-uncompetitive inhibitor that targets the
substrate-binding pocket of Type | PRMTSs, including PRMT1, PRMT3, PRMT4, PRMT6, and
PRMT8.[7] Type | PRMTSs are responsible for catalyzing the formation of asymmetric
dimethylarginine (ADMA) on histone and non-histone protein substrates.[8][9] This post-
translational modification is a critical regulator of numerous cellular processes, including gene
transcription, RNA processing, and DNA damage repair, which are often hijacked by cancer
cells to promote survival and proliferation.[1][4]
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By inhibiting Type | PRMTs, GSK3368715 blocks the formation of ADMA, leading to a
subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine
(SDMA), the product of Type Il PRMTs.[4][7] This global shift in arginine methylation patterns
disrupts essential oncogenic signaling pathways, ultimately inhibiting tumor cell growth,
migration, and invasion.[1]
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Caption: Mechanism of GSK3368715 action on arginine methylation.

Preclinical Efficacy in Hematological Malighancies
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GSK3368715 has shown potent anti-proliferative and cytotoxic effects across a range of
hematological cancer cell lines.

In Vitro Activity

The compound is a highly potent inhibitor of multiple Type | PRMTs, with nanomolar efficacy. It
is notably selective against Type Il and Ill PRMTs.[10] Preclinical screenings across numerous
cancer cell lines revealed that hematological malignancies were particularly sensitive.[3] A
cytotoxic response, leading to apoptosis, was observed in 50% of Acute Myeloid Leukemia
(AML) and 56% of lymphoma cell lines tested.[3] In models of Multiple Myeloma (MM),
GSK3368715 induced a dose-dependent decrease in cancer cell survival.[4]

Paramete PRMT5
PRMT1 PRMT3 PRMT4 PRMT6 PRMTS

r (Type 1)

ICso0 (NM)

3.1 162 38 4.7 39 >20,408
[10]

glCso (NM)
[7]

Toledo
(DLBCL 59 - - - - -
Cell Line)

Table 1: In
Vitro
Inhibitory
Concentrati
ons of
GSK33687
15.

In Vivo Xenograft Models

In vivo studies using mouse xenograft models of human hematological cancers confirmed the
compound's anti-tumor activity. In a Toledo DLBCL xenograft model, oral administration of

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b3028135?utm_src=pdf-body
https://www.caymanchem.com/product/34886
https://www.researchgate.net/publication/371088228_Phase_1_study_of_GSK3368715_a_type_I_PRMT_inhibitor_in_patients_with_advanced_solid_tumors
https://www.researchgate.net/publication/371088228_Phase_1_study_of_GSK3368715_a_type_I_PRMT_inhibitor_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/product/b3028135?utm_src=pdf-body
https://bioengineer.org/prmt1-key-survival-target-in-myeloma/
https://www.caymanchem.com/product/34886
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

GSK3368715 led to dose-dependent tumor growth inhibition, with regressions observed at
higher doses.[7][10]

Dosing (Oral
Model Outcome Reference
Gavage)
Toledo (DLBCL) >75 mg/kg Tumor Regression [7]
Tumor Volume
Toledo (DLBCL) 9.375 - 150 mg/kg [10]

Reduction

Table 2: Summary of
In Vivo Efficacy in
DLBCL Xenograft
Model.

Clinical Trial Data (NCT03666988)

A first-in-human, Phase 1 dose-escalation and expansion study (NCT03666988) was initiated
to evaluate the safety and preliminary efficacy of GSK3368715 in patients with advanced solid
tumors and relapsed/refractory DLBCL.[5][11] However, the study was terminated early due to
safety concerns and a lack of clinical efficacy in the solid tumor cohorts before the DLBCL
expansion cohort could be fully evaluated.[5][12]

The primary reasons for termination were a higher-than-expected incidence of thromboembolic
events (TEEs) and limited target engagement in tumor biopsies at tolerable doses.[3][5]
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Parameter 50 mg 100 mg 200 mg Total (N=31)

Patients Enrolled 3 16 12 31

Dose-Limiting

_— 0 3 (25%) 3 (9.7%)
Toxicities (DLTs)

Thromboembolic

- - - 9 (29%)
Events (TEES)

Best Response

_ - - - 9 (29%)
(Stable Disease)

Table 3: Key
Safety and
Efficacy
Outcomes from
Phase 1 Study
(NCT03666988).
[31[5][12]

Synergistic Interactions and Potential Biomarkers

Preclinical research has identified a potential synergistic relationship between the inhibition of
Type | PRMTs (with GSK3368715) and Type Il PRMTs (specifically PRMT5).[8][13] This
synergy is particularly pronounced in cancers with a deletion of the methylthioadenosine
phosphorylase (MTAP) gene.[13]

MTAP deficiency leads to the accumulation of the metabolite 2-methylthioadenosine (MTA),
which is an endogenous inhibitor of PRMT5.[8] In these MTAP-deleted cells, the endogenous
inhibition of PRMTS5 appears to increase their sensitivity to Type | PRMT inhibition by
GSK3368715.[13] This provides a strong rationale for exploring MTAP status as a predictive
biomarker for patient selection in future trials of PRMT inhibitors.[8][13]
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Caption: Synergy between GSK3368715 and MTAP-loss-mediated PRMT5 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Protocol 1: In Vitro Cell Proliferation Assay
(MTTICellTiter-Glo)
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This protocol outlines a standard method to assess the anti-proliferative effects of
GSK3368715 on a hematological cancer cell line.

Cell Seeding: Plate cells (e.g., Toledo DLBCL) in triplicate in an opaque-walled 96-well plate
at a density of 1 x 10% cells per well in 100 pL of appropriate culture medium (e.g., RPMI-
1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% COs..

Compound Preparation: Prepare a 10 mM stock solution of GSK3368715 in DMSO. Perform
serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM to 10
KUM). Include a DMSO-only vehicle control.

Treatment: Add the diluted compound or vehicle control to the appropriate wells.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO..
Viability Assessment:

o Equilibrate the plate and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability
Assay) to room temperature.

o Add the reagent to each well according to the manufacturer's instructions (typically a 1:1
volume ratio).

o Mix contents on an orbital shaker for 10 minutes to induce cell lysis.
o Measure luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control
wells. Plot the normalized values against the log of the compound concentration and use a
non-linear regression model to calculate the ICso or gICso value.

Protocol 2: In Vivo DLBCL Xenograft Study

This protocol describes the establishment and use of a cell line-derived xenograft (CDX) model
to evaluate in vivo efficacy.

e Animal Model: Use immunocompromised mice (e.g., 6-8 week old female SCID Beige or
NOG mice).[14]
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Cell Preparation: Culture Toledo DLBCL cells under standard conditions.[15] Harvest cells
during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g.,
PBS) or a mixture with Matrigel at a concentration of 5-10 x 10° cells per 100 pL.

Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension into the right flank
of each mouse.

Tumor Growth Monitoring: Monitor animals for tumor growth. Begin caliper measurements 2-
3 times per week once tumors become palpable. Tumor volume is calculated using the
formula: (Length x Width?) / 2.

Randomization and Dosing: Once average tumor volume reaches a predetermined size
(e.g., 150-200 mm3), randomize mice into treatment and vehicle control groups.

Treatment Administration: Prepare GSK3368715 in an appropriate vehicle for oral
administration. Administer the compound daily via oral gavage at the desired doses (e.g., 75,
150 mg/kg). The control group receives the vehicle only.

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the
control group reach a maximum allowed size. Monitor animal weight and health status
regularly. At the study's conclusion, euthanize the animals and excise the tumors for weight
measurement and further analysis.
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Caption: Standard preclinical experimental workflow for GSK3368715.

Conclusion and Future Directions

GSK3368715 is a potent and selective inhibitor of Type | PRMTs that demonstrated significant
and promising anti-tumor activity in preclinical models of hematological malignancies,
particularly DLBCL, AML, and MM. Its mechanism, which involves the global disruption of
oncogenic arginine methylation, represents a valid therapeutic strategy.
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However, the clinical development of GSK3368715 was halted due to an unfavorable
risk/benefit profile, primarily driven by thromboembolic events and insufficient target
engagement at safe doses in a study focused on solid tumors.[5] While its potential in
hematological cancers was not fully explored clinically, the preclinical data underscores the
therapeutic promise of targeting the PRMT pathway. Future research should focus on
developing next-generation PRMT inhibitors with improved safety profiles and exploring rational
combinations, potentially guided by biomarkers such as MTAP status, to unlock the full
therapeutic potential of this target class in hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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